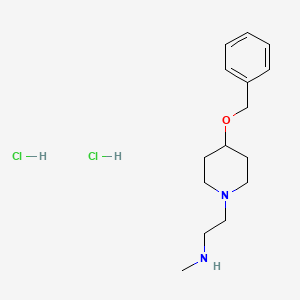

MS049 (dihydrochloride)

Description

Significance of Post-Translational Modifications in Cellular Processes

Post-translational modifications are essential for the functional diversity and dynamic regulation of the proteome. frontiersin.org By adding chemical groups to specific amino acid residues, cells can fine-tune protein activity in response to various stimuli and developmental cues. frontiersin.org These modifications are involved in nearly every aspect of cell biology, including signal transduction, gene expression, and the maintenance of genomic integrity. frontiersin.orgnih.gov Arginine methylation, in particular, has emerged as a key regulatory mechanism in a multitude of fundamental cellular processes. frontiersin.orgfrontiersin.org

Overview of Protein Arginine Methyltransferases (PRMTs)

The enzymes responsible for catalyzing arginine methylation are the Protein Arginine Methyltransferases (PRMTs). frontiersin.org In mammals, this family consists of nine members (PRMT1-9) that transfer a methyl group from the universal methyl donor, S-Adenosyl-L-Methionine (SAM), to the guanidino nitrogen atoms of arginine residues within proteins. frontiersin.orgnih.gov The dysregulation of PRMT activity has been implicated in a variety of human diseases, highlighting their importance in maintaining cellular homeostasis. ontosight.ai

PRMTs are broadly classified into three types based on the methylation patterns they produce. nih.govontosight.ai

Type I PRMTs (PRMT1, 2, 3, 4, 6, and 8) catalyze the formation of monomethylarginine (MMA) and subsequently asymmetric dimethylarginine (aDMA). nih.govontosight.ai

Type II PRMTs (PRMT5 and 9) also produce MMA but then go on to form symmetric dimethylarginine (sDMA). nih.govontosight.ai

Type III PRMTs (PRMT7) are unique in that they only catalyze the formation of MMA. nih.govbiologists.com

This classification underscores the distinct enzymatic activities within the PRMT family, which in turn dictates their substrate specificity and downstream biological effects. While most PRMTs prefer glycine- and arginine-rich (GAR) motifs as substrates, each isoform exhibits unique substrate preferences, often determined by regions outside the conserved catalytic core. biologists.comnih.gov This specificity is crucial for the precise regulation of diverse cellular pathways.

The chemical compound of interest, MS049 (dihydrochloride) , is a potent and selective dual inhibitor of two Type I enzymes, PRMT4 and PRMT6. nih.govmedchemexpress.com Its development has provided a valuable chemical tool for investigating the specific functions of these two methyltransferases. nih.gov

| PRMT Classification | Enzymes | Methylation Product(s) |

| Type I | PRMT1, PRMT2, PRMT3, PRMT4, PRMT6, PRMT8 | Monomethylarginine (MMA), Asymmetric dimethylarginine (aDMA) |

| Type II | PRMT5, PRMT9 | Monomethylarginine (MMA), Symmetric dimethylarginine (sDMA) |

| Type III | PRMT7 | Monomethylarginine (MMA) |

Table 1: Classification of Protein Arginine Methyltransferases (PRMTs) based on their enzymatic activity. nih.govontosight.aibiologists.com

The methylation reaction catalyzed by PRMTs is dependent on the cofactor S-Adenosyl-L-Methionine (SAM). researchgate.net SAM serves as the donor of the methyl group that is transferred to the arginine residue of the substrate protein. researchgate.netnih.gov This enzymatic process is fundamental to the function of all SAM-dependent methyltransferases. plos.org The transfer of the methyl group from SAM results in the formation of S-adenosyl-L-homocysteine (SAH), which is a potent inhibitor of the methyltransferase activity. researchgate.net To maintain cellular methylation processes, SAH is rapidly removed. researchgate.net The mechanism of MS049's action involves inhibiting the methylation process mediated by PRMT4 and PRMT6. smolecule.comsmolecule.com

Biological Functions of Arginine Methylation

Arginine methylation is a widespread post-translational modification that plays a critical role in a vast array of cellular functions. frontiersin.orgnih.gov This modification can alter protein-protein and protein-nucleic acid interactions, thereby influencing processes such as transcription, RNA metabolism, and DNA repair. frontiersin.orgnih.gov

Arginine methylation is extensively involved in the regulation of RNA-binding proteins (RBPs), which are central to RNA metabolism. nih.govnih.gov Many RBPs, including heterogeneous nuclear ribonucleoproteins (hnRNPs) and Sm proteins, are methylated on their arginine residues. nih.govresearchgate.net This methylation can affect their ability to bind to RNA, their subcellular localization, and their interactions with other proteins, thereby regulating processes like pre-mRNA splicing and translation. nih.govcas.cn For instance, the inhibition of PRMTs has been shown to cause global alterations in alternative splicing and to suppress translation. biorxiv.org

Emerging evidence has firmly established a critical role for arginine methylation in the DNA damage response (DDR). nih.govexlibrisgroup.comnih.gov PRMTs can directly methylate key DNA repair proteins or modify histones to regulate the expression of genes involved in DNA repair pathways. nih.govnih.gov For example, PRMT1-mediated methylation of the MRE11 nuclease is required for its DNA end-resection activity during homologous recombination repair. nih.govbirmingham.ac.uk Furthermore, the deubiquitylating enzyme USP11 has been identified as a substrate of PRMT1, and its methylation promotes DNA double-strand break repair. birmingham.ac.uk The involvement of PRMTs in these critical repair pathways underscores their importance in maintaining genomic stability. exlibrisgroup.com

Research Findings on MS049 (dihydrochloride)

MS049 has been identified as a potent, selective, and cell-active dual inhibitor of PRMT4 and PRMT6. nih.govmedchemexpress.com This selectivity makes it a valuable tool for dissecting the specific biological roles of these two enzymes.

| Target | IC₅₀ |

| PRMT4 | 34 nM |

| PRMT6 | 43 nM |

Table 2: In vitro inhibitory activity of MS049 against PRMT4 and PRMT6. medchemexpress.commedchemexpress.com

In cellular assays using HEK293 cells, MS049 has been shown to effectively reduce the levels of specific methylation marks that are known to be deposited by PRMT4. medchemexpress.commedchemexpress.com For example, it reduces the asymmetric dimethylation of Histone H3 at arginine 2 (H3R2me2a) and the methylation of the Mediator complex subunit Med12 (Med12-Rme2a) in a concentration-dependent manner. nih.govmedchemexpress.com

| Cellular Target | Cell Line | IC₅₀ |

| H3R2me2a | HEK293 | 0.97 ± 0.05 µM |

| Med12-Rme2a | HEK293 | 1.4 ± 0.1 µM |

Table 3: Cellular activity of MS049 in reducing PRMT4-mediated methylation marks. medchemexpress.commedchemexpress.com

Crucially, MS049 exhibits high selectivity for PRMT4 and PRMT6 over other PRMTs and a wide range of other epigenetic modifiers. nih.govapexbt.com This specificity, along with the availability of an inactive control compound (MS049N), makes MS049 a reliable chemical probe for investigating the cellular functions of PRMT4 and PRMT6. nih.govthesgc.org

Regulation of Transcriptional Activation and Repression

Protein arginine methylation plays a pivotal role in regulating gene expression by influencing both transcriptional activation and repression. nih.govnih.gov This is achieved through the methylation of both histone and non-histone proteins. nih.govoup.com

Methylation of histone tails is a well-established epigenetic mechanism. For instance, the asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a) by PRMT1 is generally associated with transcriptional activation. cdnsciencepub.com Conversely, symmetric dimethylation of histones is often linked to transcriptional repression. acs.org The methylation of non-histone proteins, such as transcription factors and co-regulators, also profoundly impacts transcription. frontiersin.orgnih.gov For example, methylation can alter a transcription factor's ability to bind to DNA or to interact with other proteins in the transcriptional machinery. frontiersin.org The methylation of MBD2 by PRMT1 and PRMT5, for instance, reduces its ability to bind to methylated DNA, thereby inhibiting the formation of a transcriptional repression complex. oup.com

MS049, by inhibiting PRMT4 and PRMT6, can disrupt these methylation patterns, making it a valuable tool for studying how these specific enzymes contribute to the epigenetic regulation of gene expression. smolecule.com

Contribution to Signal Transduction Pathways

Protein arginine methylation is an integral part of many signal transduction pathways, transmitting signals from the cell surface to the nucleus to alter gene expression. researchgate.netnih.gov This post-translational modification can affect various components of signaling cascades, including receptors, kinases, and downstream effector proteins. cdnsciencepub.comelsevierpure.com

For instance, PRMT1-mediated methylation is involved in the Wnt signaling pathway, where arginine methylation of a specific residue is a prerequisite for the phosphorylation of a key protein in the pathway. cdnsciencepub.com Furthermore, PRMT1 is implicated in the insulin-like growth factor (IGF) signaling pathway, where its methylation activity affects estrogen receptors. cdnsciencepub.com The dysregulation of PRMTs has been linked to aberrant signaling in various diseases. nih.gov

By selectively inhibiting PRMT4 and PRMT6, MS049 allows researchers to dissect the specific roles of these enzymes in various signal transduction pathways. smolecule.com

Impact on Cell Differentiation and Embryonic Development

The process of protein arginine methylation is crucial for normal cell differentiation and embryonic development. nih.govoncotarget.com The expression and activity of PRMTs are tightly regulated during these processes. researchgate.net

Studies have shown that several PRMTs are essential for early embryonic development. nih.govoup.com For example, PRMT4 (CARM1) is important for maintaining the pluripotency of embryonic stem (ES) cells, and its loss leads to their differentiation. nih.gov PRMT5 is also critical for the formation of the inner cell mass in early embryos. nih.gov PRMT6 has been shown to play a role in maintaining the pluripotency of mouse ES cells, with both its upregulation and knockdown leading to differentiation. nih.govnih.gov This suggests that a precise level of PRMT6 activity is necessary to maintain the undifferentiated state. nih.gov

The ability of MS049 to inhibit PRMT4 and PRMT6 provides a means to investigate the specific contributions of these enzymes to the complex processes of cell fate determination and embryonic development. smolecule.comnih.gov

Modulation of Protein-Protein and Protein-Nucleic Acid Interactions

A primary mechanism by which protein arginine methylation exerts its biological effects is by modulating the interactions between proteins and other molecules, including other proteins and nucleic acids (DNA and RNA). nih.govbohrium.com The addition of a methyl group to an arginine residue can either enhance or inhibit these interactions. frontiersin.org

Methylation can alter the surface of a protein, creating or blocking docking sites for other proteins. frontiersin.org For example, the methylation of the Sam68 protein prevents its association with SH3 domains but not with WW domains. frontiersin.org In contrast, methylation of pyruvate (B1213749) kinase M2 (PKM2) promotes its tetramerization and enhances its enzymatic activity. frontiersin.org

Arginine methylation is also particularly important in regulating the interactions between proteins and nucleic acids, as many RNA-binding proteins are heavily methylated. frontiersin.orgmdpi.com This modification can influence RNA processing, splicing, and transport. nih.govijbs.com For instance, methylation of Fused in Sarcoma (FUS), an RNA-binding protein, has been linked to its function and localization. frontiersin.org

MS049, by inhibiting the methylation activity of PRMT4 and PRMT6, provides a valuable tool to study how these specific enzymes regulate cellular processes through the modulation of protein-protein and protein-nucleic acid interactions. smolecule.comnih.gov

Dysregulation of Protein Arginine Methylation in Pathophysiological States

Given the central role of protein arginine methylation in numerous fundamental cellular processes, it is not surprising that its dysregulation is implicated in a wide range of human diseases. frontiersin.orgresearchgate.net Aberrant PRMT activity has been linked to cancer, cardiovascular diseases, neurodegenerative disorders, and metabolic diseases. frontiersin.orgnih.gove-dmj.org

In the context of cancer, the overexpression of certain PRMTs has been associated with tumorigenesis and poor prognosis. oncotarget.comnih.gov For example, PRMT5 can methylate the tumor suppressor p53, altering its function and promoting lymphoma. frontiersin.orgnih.gov Dysregulation of arginine methylation can lead to abnormal gene expression patterns that drive cancer cell proliferation and survival. nih.gov

In neurodegenerative diseases like Huntington's disease, alterations in protein arginine methylation have been observed, particularly in RNA-binding proteins, which may contribute to the disease's pathology. oup.com In cardiovascular and metabolic diseases, PRMTs have been shown to play crucial roles in processes like adipocyte differentiation and beta-cell function. e-dmj.org

The development of specific PRMT inhibitors like MS049 is therefore of significant interest for both basic research and as potential therapeutic agents. bohrium.comnih.gov These inhibitors allow for the investigation of the specific roles of individual PRMTs in disease pathogenesis and provide a basis for the development of novel treatment strategies. bohrium.com

Structure

3D Structure of Parent

Properties

CAS No. |

1502816-23-0; 2095432-59-8 |

|---|---|

Molecular Formula |

C15H26Cl2N2O |

Molecular Weight |

321.29 |

IUPAC Name |

N-methyl-2-(4-phenylmethoxypiperidin-1-yl)ethanamine;dihydrochloride |

InChI |

InChI=1S/C15H24N2O.2ClH/c1-16-9-12-17-10-7-15(8-11-17)18-13-14-5-3-2-4-6-14;;/h2-6,15-16H,7-13H2,1H3;2*1H |

InChI Key |

OPAWIOJQONUGQY-UHFFFAOYSA-N |

SMILES |

CNCCN1CCC(CC1)OCC2=CC=CC=C2.Cl.Cl |

solubility |

not available |

Origin of Product |

United States |

Ms049 Dihydrochloride As a Selective Chemical Probe for Prmt4 and Prmt6

Discovery and Rationale for Development

MS049 was identified and developed through systematic structure-activity relationship (SAR) studies. nih.gov The starting point for its discovery was a fragment-like inhibitor of type I PRMTs. nih.gov Researchers conducted SAR studies exploring three regions of this initial scaffold, leading to the synthesis and biological evaluation of novel compounds. nih.gov This effort culminated in the discovery of MS049 (also referred to as compound 17 in the developmental literature), a potent and selective dual inhibitor of PRMT4 and PRMT6. nih.gov

The rationale for developing a dual inhibitor for PRMT4 and PRMT6 stems from the potential for overlapping substrate specificity and synergistic functions of these enzymes in biological processes. nih.gov By simultaneously targeting both PRMT4 and PRMT6, MS049 provides a valuable tool to dissect their specific biological functions and their roles in health and disease. nih.gov To facilitate rigorous chemical biology studies, a structurally similar but inactive compound, MS049N (also known as compound 46), was developed as a negative control. nih.gov

Mechanism of Enzymatic Inhibition

The inhibitory action of MS049 is characterized by its dual targeting of PRMT4 and PRMT6 through a noncompetitive mechanism.

Dual Inhibition of PRMT4 (CARM1) and PRMT6 Activity

MS049 is a potent, selective, and cell-active dual inhibitor of both PRMT4, also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), and PRMT6. nih.govnih.gov This dual inhibitory activity allows for the simultaneous modulation of two key enzymes involved in arginine methylation, a significant post-translational modification. nih.gov The compound has demonstrated its ability to reduce the levels of cellular asymmetric arginine dimethylation of key substrates, such as Med12 (a mediator complex subunit) and histone H3 at arginine 2 (H3R2me2a), in cellular assays. nih.govtocris.com

Characterization of Noncompetitive Inhibition with Cofactor and Substrate

The mechanism by which MS049 inhibits PRMT4 and PRMT6 has been characterized as noncompetitive. In noncompetitive inhibition, the inhibitor binds to a site on the enzyme that is distinct from the active site where the substrate binds; this site is often referred to as an allosteric site. pharmgkb.orgcaymanchem.com This mode of action means that the binding of MS049 does not directly compete with the binding of either the cofactor (S-adenosyl-L-methionine, SAM) or the protein substrate. pharmgkb.orgcaymanchem.com The inhibitor can bind to the enzyme whether or not the substrate is already bound. caymanchem.com This binding event, however, reduces the catalytic efficiency of the enzyme, thereby decreasing the maximal reaction rate (Vmax) without affecting the enzyme's binding affinity for its substrate (Km). pharmgkb.org

Allosteric Modulation Considerations

The noncompetitive nature of MS049's inhibition is indicative of allosteric modulation. Allosteric modulators bind to a site other than the orthosteric (active) site, inducing a conformational change in the enzyme that alters its catalytic activity. pharmgkb.orgcaymanchem.com While MS049 is described as a noncompetitive inhibitor, which is a form of allosteric regulation, the specific allosteric binding site on PRMT4 and PRMT6 has not been explicitly detailed in the available literature. The development of other selective allosteric inhibitors for different PRMTs, such as SGC707 for PRMT3, highlights that targeting allosteric sites is a viable strategy for achieving inhibitor selectivity within the highly conserved PRMT family.

Biochemical Characterization of Inhibitory Potency

The inhibitory potency of MS049 has been quantitatively determined through the measurement of its half-maximal inhibitory concentration (IC50) values against its target enzymes and in cellular contexts.

Determination of Half-Maximal Inhibitory Concentration (IC50) Values

The IC50 value is a standard measure of the concentration of an inhibitor required to reduce the activity of a biological target by 50%. Biochemical assays have consistently demonstrated the high potency of MS049 against both PRMT4 and PRMT6.

The table below summarizes the reported IC50 values for MS049 against PRMT4 and PRMT6 from various sources.

| Target Enzyme | IC50 (nM) |

| PRMT4 (CARM1) | 34 |

| PRMT6 | 43 |

Data compiled from multiple sources. nih.govtocris.com

In addition to its biochemical potency, MS049 has shown effectiveness in cellular models. It reduces the H3R2me2a mark in HEK293 cells with an IC50 of 0.97 µM and inhibits the asymmetric arginine dimethylation of Med12 with an IC50 of 1.4 µM in the same cell line. nih.govtocris.com

MS049 exhibits significant selectivity for PRMT4 and PRMT6 over other protein arginine methyltransferases. For instance, its inhibitory activity against other type I PRMTs, such as PRMT1, PRMT3, and PRMT8, is substantially lower, with IC50 values in the micromolar range. It shows no significant inhibition against type II (PRMT5) or type III (PRMT7) methyltransferases.

The selectivity profile of MS049 is detailed in the table below.

| Enzyme | IC50 (µM) | Selectivity Fold (vs. PRMT4) | Selectivity Fold (vs. PRMT6) |

| PRMT1 | >13 | >382 | >302 |

| PRMT3 | >22 | >647 | >511 |

| PRMT8 | 1.6 | ~47 | ~37 |

Data from Cayman Chemical.

Time-Dependent Inhibition Kinetics

The mechanism of action for MS049 has been evaluated to understand its interaction with PRMT4 and PRMT6. Studies investigating the effect of varying concentrations of the cofactor S-adenosylmethionine (SAM) and the peptide substrate on the IC50 values of MS049 revealed that the inhibitor is noncompetitive with respect to both. nih.gov This suggests that MS049 does not bind to the same site as either the methyl donor or the protein substrate. This noncompetitive inhibition is a characteristic observed with other PRMT inhibitors that occupy the arginine-binding site. nih.gov While these mechanistic studies provide insight into the binding mode of MS049, detailed kinetic parameters that would definitively characterize it as a time-dependent inhibitor, such as the maximal inactivation rate constant (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I), have not been extensively reported in the available literature.

Selectivity Profiling Against Related Enzymes and Other Targets

A crucial aspect of a chemical probe's utility is its selectivity. MS049 has been rigorously profiled against a wide array of related enzymes and other potential biological targets to establish its specific inhibitory action on PRMT4 and PRMT6. nih.govmedchemexpress.com

MS049 exhibits remarkable selectivity for PRMT4 and PRMT6 over other PRMT isoforms. It shows good selectivity against PRMT8 and excellent selectivity over PRMT1 and PRMT3. apexbt.com Notably, MS049 displays no inhibitory activity against type II (PRMT5) and type III (PRMT7) PRMTs. nih.gov This high degree of selectivity is critical for dissecting the specific roles of PRMT4 and PRMT6 in cellular processes without the confounding effects of inhibiting other family members.

| Enzyme | IC50 (nM) |

|---|---|

| PRMT1 | >13,000 |

| PRMT3 | >22,000 |

| PRMT4 | 34 |

| PRMT5 | No Inhibition |

| PRMT6 | 43 |

| PRMT7 | No Inhibition |

| PRMT8 | 1,600 |

To further confirm its specificity, MS049 was screened against a broad panel of other epigenetic modifiers. This comprehensive profiling included 25 protein lysine (B10760008) methyltransferases (PKMTs), as well as DNA and RNA methyltransferases (DNMTs/RNMTs). nih.gov The results demonstrated that MS049 did not inhibit any of these methyltransferases, even at concentrations up to 50 μM. nih.gov Additionally, its activity was assessed against three histone lysine demethylases (KDMs) and nine methyllysine and methylarginine (B15510414) reader proteins, with no significant inhibition or binding observed. nih.gov

The selectivity of MS049 extends beyond the realm of epigenetics. It has been evaluated against a diverse panel of non-epigenetic targets to ensure its on-target activity. This screening included a wide range of G protein-coupled receptors (GPCRs), ion channels, transporters, and kinases. nih.gov The results of these broad selectivity panels confirmed that MS049 does not exhibit significant off-target activity, further solidifying its status as a specific chemical probe for PRMT4 and PRMT6. medchemexpress.com

Structure-Activity Relationship (SAR) Studies Guiding MS049 Development

The development of MS049 was a result of systematic structure-activity relationship (SAR) studies, which began with a fragment-like inhibitor of type I PRMTs. nih.gov This initial scaffold, a benzylpiperidinylethanamine, provided a foundation for chemical modifications aimed at enhancing potency and selectivity. nih.gov The crystal structure of a related compound in complex with PRMT6 revealed that the ethylenediamino moiety serves as an arginine mimetic, anchoring the inhibitor in the substrate-binding channel. nih.gov

The SAR studies explored three key regions of the scaffold:

The Terminal Amino Group: Modifications to this region were crucial for potency. The SAR indicated that a secondary methylamine (B109427) was optimal for activity.

The Linker: The ethylenediamino linker was found to be a preferred moiety for interacting with the arginine binding site. nih.gov

The Piperidinyl Region: Alterations in this area also influenced inhibitor potency. For example, moving the benzyl (B1604629) group from the 4-position to the 3-position of the piperidine (B6355638) ring led to an increase in potency for PRMT4 while maintaining activity against PRMT6. nih.gov Furthermore, replacing the six-membered piperidinyl ring with a five-membered pyrrolidinyl ring resulted in high potency for both PRMT4 and PRMT6. nih.gov

These systematic explorations of the chemical space around the initial fragment hit led to the identification of MS049 as a potent and selective dual inhibitor.

| Compound Modification | Effect on Potency |

|---|---|

| Switching from 4-benzyl to 3-benzyl on piperidinyl ring | Increased potency for PRMT4, maintained for PRMT6 |

| Replacement of piperidinyl with pyrrolidinyl ring | High potency for both PRMT4 and PRMT6 |

Development and Application of Negative Control (MS049N) for Chemical Biology Studies

To facilitate rigorous chemical biology investigations and to ensure that observed cellular effects are due to the inhibition of PRMT4 and PRMT6, a negative control compound, MS049N, was developed. nih.gov MS049N is a close structural analog of MS049 but is inactive in both biochemical and cellular assays. nih.gov The availability of this inactive control allows researchers to distinguish between on-target effects of PRMT4/6 inhibition and potential off-target or compound-specific artifacts. The use of MS049 in parallel with MS049N is a critical component of well-designed experiments aimed at elucidating the cellular functions of PRMT4 and PRMT6.

In Vitro and Cellular Investigations of Ms049 Dihydrochloride Efficacy

Impact on Histone Arginine Methylation Marks

MS049 demonstrates significant effects on the methylation status of specific arginine residues on histone tails, which are crucial for epigenetic regulation.

In cellular assays, MS049 has been shown to effectively reduce the levels of asymmetric dimethylation of arginine 2 on histone H3 (H3R2me2a). tocris.comcaymanchem.com This mark is a known substrate for PRMT6. Studies conducted in Human Embryonic Kidney 293 (HEK293) cells determined that MS049 reduces the H3R2me2a mark with an IC50 value of 0.97 µM. caymanchem.com This confirms the cell permeability and target engagement of the compound.

Table 1: Inhibitory Activity of MS049

| Target | IC50 (Biochemical Assay) | Cellular Effect (HEK293 cells) |

|---|---|---|

| PRMT4 | 34 nM caymanchem.com | Reduction of Med12-Rme2a nih.govtocris.com |

| PRMT6 | 43 nM caymanchem.com | Reduction of H3R2me2a (IC50 = 0.97 µM) tocris.comcaymanchem.com |

| PRMT1 | >13 µM caymanchem.com | Not a primary target |

| PRMT3 | >22 µM caymanchem.com | Not a primary target |

Effects on Non-Histone Protein Arginine Methylation

The inhibitory activity of MS049 extends beyond histones to other cellular proteins, demonstrating its potential to modulate various biological pathways.

MS049 acts as a potent inhibitor of PRMT4, also known as CARM1. nih.govcaymanchem.com PRMT4 is a methyltransferase that targets several non-histone proteins, including the Mediator complex subunit 12 (Med12). By inhibiting PRMT4, MS049 effectively blocks the enzymatic activity responsible for Med12 methylation.

Consistent with its potent inhibition of PRMT4, treatment of HEK293 cells with MS049 leads to a dose-dependent reduction in the cellular levels of asymmetrically dimethylated Med12 (Med12-Rme2a). nih.govtocris.com The inactive control compound, MS049N, had no effect on Med12-Rme2a levels, confirming that the reduction is a direct result of MS049's targeted activity. nih.gov

Table 2: Cellular Effects of MS049 on Methylation Marks

| Methylation Mark | Cellular Model | Observed Effect | Primary Enzyme Target(s) |

|---|---|---|---|

| H3R2me2a | HEK293 | Reduction tocris.comcaymanchem.com | PRMT6 |

| H4R3me2a | HEK293 | Unexpected Reduction nih.govcaymanchem.com | PRMT6 (off-target) |

The Fused in Sarcoma (FUS) protein undergoes arginine dimethylation, a post-translational modification that can regulate its function. nih.govplos.org Studies have identified that FUS interacts specifically with PRMT1 and PRMT8, which are responsible for its asymmetric dimethylation. plos.org In a study using a Drosophila model to examine FUS toxicity, MS049 was administered to assess the role of arginine methylation. nih.gov The results showed no significant effect of MS049 on the FUS-dependent neurodegeneration phenotype. nih.gov This lack of effect is consistent with the known selectivity profile of MS049, which shows substantially lower potency against PRMT1 and PRMT8 compared to its primary targets, PRMT4 and PRMT6. caymanchem.com

Methodological Approaches in Cellular Assays

The cellular efficacy and mechanism of action of MS049, a dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4) and Protein Arginine Methyltransferase 6 (PRMT6), have been substantiated through a variety of methodological approaches. medchemexpress.commedchemexpress.comnih.gov These assays confirm that the compound is cell-active, capable of engaging its targets within a cellular environment and modulating specific methylation events.

Western blotting has been a crucial technique to visualize and quantify the effect of MS049 on specific histone and non-histone protein methylation marks within cells. Studies have demonstrated that treatment with MS049 leads to a concentration-dependent reduction of key methylation marks catalyzed by PRMT4 and PRMT6.

Specifically, in Human Embryonic Kidney 293 (HEK293) cells, MS049 treatment effectively reduces the levels of asymmetrically dimethylated Arginine 2 on Histone H3 (H3R2me2a), a mark associated with PRMT6 activity. medchemexpress.commedchemexpress.comapexbt.com The half-maximal inhibitory concentration (IC50) for the reduction of the H3R2me2a mark in these cells was determined to be 0.97 µM. medchemexpress.commedchemexpress.comcaymanchem.com Furthermore, MS049 inhibits the endogenous PRMT4 methyltransferase activity, resulting in decreased levels of asymmetric arginine dimethylation on the Mediator complex subunit 12 (Med12-Rme2a), with a cellular IC50 of 1.4 µM in HEK293 cells. medchemexpress.commedchemexpress.comapexbt.com Unexpectedly, MS049 was also found to reduce levels of H4R3me2a in HEK293 cells. caymanchem.com These results confirm that MS049 can penetrate the cell membrane and inhibit its target enzymes, leading to measurable changes in the cellular methylome.

| Methylation Mark | Primary Enzyme Target | Cellular IC₅₀ (µM) | Reference |

|---|---|---|---|

| H3R2me2a | PRMT6 | 0.97 | medchemexpress.commedchemexpress.comcaymanchem.com |

| Med12-Rme2a | PRMT4 | 1.4 | medchemexpress.commedchemexpress.com |

Cellular methyltransferase activity assays confirm the inhibitory action of MS049 on its targets within their native cellular context. MS049 was developed as a potent and selective dual inhibitor of PRMT4 and PRMT6, with biochemical IC50 values of 34 nM and 43 nM, respectively. medchemexpress.commedchemexpress.comcaymanchem.com Its selectivity is a key feature, as it shows significantly less activity against other type I PRMTs, such as PRMT1, PRMT3, and PRMT8, and no inhibitory activity against type II (PRMT5) or type III (PRMT7) methyltransferases. apexbt.comcaymanchem.com This selectivity, established in biochemical assays, is crucial for interpreting the results of cellular studies, as it allows observed phenotypic changes to be more confidently attributed to the inhibition of PRMT4 and PRMT6. medchemexpress.comnih.gov The compound's ability to reduce specific methylation marks in cells, as measured by Western blotting, serves as a direct readout of its engagement and inhibition of endogenous PRMT4 and PRMT6 activity. apexbt.com

| Enzyme Target | Enzyme Type | Biochemical IC₅₀ | Reference |

|---|---|---|---|

| PRMT4 | Type I | 34 nM | caymanchem.com |

| PRMT6 | Type I | 43 nM | caymanchem.com |

| PRMT1 | Type I | >13 µM | caymanchem.com |

| PRMT3 | Type I | >22 µM | caymanchem.com |

| PRMT8 | Type I | 1.6 µM | caymanchem.com |

| PRMT5 | Type II | No Inhibition | apexbt.com |

| PRMT7 | Type III | No Inhibition | apexbt.com |

Cell-based phenotypic screening provides an unbiased approach to understanding a compound's broader biological effects. The Cell Painting assay is a powerful high-content, image-based morphological profiling tool used to assess cellular phenotypes. nih.gov This method involves staining cells with a cocktail of six fluorescent dyes that highlight eight different cellular components and organelles, including the nucleus, endoplasmic reticulum, mitochondria, cytoskeleton, Golgi apparatus, and RNA. nih.govrsc.orgcam.ac.uk

Automated high-throughput microscopy and image analysis software are then used to extract hundreds to thousands of quantitative morphological features—such as size, shape, texture, and intensity—from individual cells. nih.govnih.gov This process generates a detailed "phenotypic profile" or fingerprint for the cellular state induced by a given perturbation. researchgate.net By comparing the morphological profile of cells treated with an investigational compound like MS049 to a reference library of profiles from compounds with known mechanisms of action, researchers can form hypotheses about the compound's biological function and potential targets. nih.govresearchgate.net While specific data on the application of the Cell Painting assay to MS049 is not available, this methodology represents a valuable strategy for further characterizing its cellular impact beyond the immediate inhibition of PRMT4 and PRMT6.

Evaluation in Diverse Cell Lines and Research Models

The efficacy and cellular effects of MS049 have been evaluated in specific cell lines, providing insights into its activity in different biological contexts.

The majority of the detailed mechanistic studies that established its cellular activity were conducted in Human Embryonic Kidney 293 (HEK293) cells. medchemexpress.commedchemexpress.comtocris.com In this cell line, MS049 was confirmed to be cell-active and non-toxic, effectively reducing the PRMT6-mediated H3R2me2a mark and the PRMT4-mediated Med12me2a mark in a dose-dependent manner. medchemexpress.commedchemexpress.com

In contrast, an evaluation in a different disease model yielded different results. As part of a broader epigenetic chemical probe screen across eight clear cell renal cell carcinoma (ccRCC) cell lines, MS049 was tested for its effect on cell proliferation. nih.gov The study found that MS049, which specifically targets PRMT4 and PRMT6, did not significantly repress the proliferation of these cancer cells. nih.gov This finding was in contrast to a pan-type I PRMT inhibitor, MS023, which did show significant growth inhibitory effects, suggesting that in the context of ccRCC, the inhibition of PRMT4 and PRMT6 alone is insufficient to halt cell proliferation and that other type I PRMTs, such as PRMT1, may be more critical dependencies. nih.gov

| Cell Line | Cell Type/Disease Model | Observed Effect of MS049 | Reference |

|---|---|---|---|

| HEK293 | Human Embryonic Kidney | Confirmed cell-active; reduced H3R2me2a and Med12-Rme2a methylation marks. | medchemexpress.commedchemexpress.comtocris.com |

| ccRCC Panel | Clear Cell Renal Cell Carcinoma | Did not significantly repress cell proliferation. | nih.gov |

Elucidation of Biological Functions Using Ms049 Dihydrochloride

Dissecting Specific Roles of PRMT4 in Cellular Processes

MS049 (dihydrochloride) serves as a critical chemical tool for dissecting the specific cellular functions of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1). As a potent and selective dual inhibitor, MS049 has an in-vitro half-maximal inhibitory concentration (IC50) of 34 nM against PRMT4. medchemexpress.commedchemexpress.com This allows researchers to acutely block its enzymatic activity and observe the downstream consequences.

PRMT4 functions as a transcriptional coactivator for various nuclear receptors, including estrogen and androgen receptors, playing a role in processes like retinoic acid-induced embryonic stem cell differentiation. nih.gov It exerts its function by methylating both histone and non-histone proteins. A key non-histone substrate of PRMT4 is Med12, a subunit of the Mediator of RNA polymerase II transcription complex. nih.gov Studies utilizing MS049 in HEK293 cells have demonstrated its ability to inhibit endogenous PRMT4 activity in a concentration-dependent manner. This inhibition leads to a measurable reduction in the asymmetric arginine dimethylation of Med12 (Med12-Rme2a), with a cellular IC50 of 1.4 ± 0.1 μM. medchemexpress.commedchemexpress.com By using MS049, researchers can specifically probe the functional significance of Med12 methylation and other PRMT4-mediated events in transcriptional regulation. The development of MS049 and its inactive analog, MS049N, provides a valuable pair of chemical probes for validating the specific roles of PRMT4 in cellular health and disease. nih.gov

Investigating Specific Roles of PRMT6 in Cellular Processes

The dual nature of MS049 (dihydrochloride) makes it equally valuable for investigating the functions of Protein Arginine Methyltransferase 6 (PRMT6). MS049 is a potent inhibitor of PRMT6, with an IC50 of 43 nM in biochemical assays. medchemexpress.commedchemexpress.com PRMT6 is a type I arginine methyltransferase implicated in various cellular processes, including DNA repair and the regulation of gene expression, and has been associated with proliferative phenotypes. nih.gov It shares some substrates with other PRMTs but also has distinct targets, making specific inhibitors essential for functional elucidation. nih.gov

One of the key substrates for PRMT6 is histone H3, which it asymmetrically dimethylates at arginine 2 (H3R2me2a). This histone mark is associated with transcriptional repression. Treatment of HEK293 cells with MS049 results in a concentration-dependent reduction of the H3R2me2a mark, with a cellular IC50 of 0.97 ± 0.05 μM. medchemexpress.comxcessbio.com This demonstrates that MS049 is cell-active and can effectively engage and inhibit PRMT6 in a cellular context. The compound's high selectivity against other PRMTs, such as over 300-fold selectivity against PRMT1 and PRMT3, ensures that the observed effects can be confidently attributed to the inhibition of PRMT4 and PRMT6. apexbt.com This allows for precise investigation into the role of PRMT6-mediated H3R2 methylation in cellular processes. apexbt.com

Contribution to Understanding Methylation-Mediated Signaling Pathways

Arginine methylation is a crucial post-translational modification that modulates protein-protein and protein-nucleic acid interactions, thereby influencing a wide array of signaling pathways, including cell cycle regulation, DNA repair, and transcriptional control. nih.govnih.gov The dysregulation of protein arginine methyltransferases (PRMTs) is linked to numerous human diseases. nih.govapexbt.com MS049 (dihydrochloride) contributes significantly to the understanding of these pathways by providing a means to acutely and specifically inhibit two key enzymes, PRMT4 and PRMT6.

By blocking the catalytic activity of PRMT4 and PRMT6, MS049 allows researchers to trace the functional consequences of reduced arginine methylation on specific substrates within complex signaling networks. For instance, inhibiting PRMT4's methylation of coactivators like p300/CBP or Mediator complex components can help unravel the role of this modification in nuclear receptor signaling and stem cell differentiation. nih.gov Similarly, blocking PRMT6 can clarify how methylation events on histone tails and other proteins contribute to gene silencing and cellular proliferation. nih.gov The ability to use a well-characterized, potent, and selective inhibitor like MS049 is invaluable for validating the roles of these enzymes in methylation-mediated signaling, offering a clearer picture than genetic knockdown approaches alone, which can be subject to compensatory mechanisms.

Influence on Gene Expression and Epigenetic Programming

MS049 (dihydrochloride) has a direct influence on gene expression and epigenetic programming by targeting the enzymatic activity of PRMT4 and PRMT6, both of which are important epigenetic modifiers. nih.gov Epigenetic regulation involves heritable changes in gene function without altering the DNA sequence, with histone modifications being a central mechanism. nih.gov

MS049's impact on epigenetic programming is demonstrated through its specific effects on key methylation marks:

Inhibition of PRMT4: PRMT4 (CARM1) acts as a transcriptional coactivator, and its methylation of histone H3 at arginines 17 and 26 is generally associated with transcriptional activation. nih.gov Furthermore, its methylation of non-histone proteins involved in transcription, such as the Med12 subunit of the Mediator complex, is a critical regulatory event. By reducing Med12-Rme2a levels, MS049 directly interferes with the signaling between transcription factors and the core RNA polymerase II machinery, thereby influencing the expression of target genes. medchemexpress.commedchemexpress.com

Inhibition of PRMT6: PRMT6-mediated methylation of histone H3 at arginine 2 (H3R2me2a) is a repressive mark. By causing a dose-dependent decrease in cellular H3R2me2a levels, MS049 can alleviate this repression, leading to changes in the expression of genes regulated by this specific mark. medchemexpress.comapexbt.com

Studies in Model Organisms

The fruit fly, Drosophila melanogaster, serves as a powerful in vivo model organism to study fundamental biological processes, including the function of post-translational modifications like arginine methylation. Its genetic tractability allows for targeted manipulation of genes to understand their function in a whole-organism context. In the study of Fused in Sarcoma (FUS) protein neurotoxicity, researchers have utilized Drosophila to screen for genetic modifiers, including the fly orthologues of human PRMTs (known as Dart1-9). nih.gov This approach allows for the functional dissection of individual arginine methyltransferases in processes like neurodegeneration. For example, a screen identified that the knockdown of Dart1, a Drosophila PRMT, led to a change in the FUS-related phenotype, demonstrating the utility of this model in identifying the specific enzymes involved in a pathological process. nih.gov

Mutations in the FUS protein are associated with the neurodegenerative diseases amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD). nih.gov A key aspect of FUS pathology is its mislocalization from the nucleus to the cytoplasm, which is often linked to impaired nuclear import. nih.gov Studies in Drosophila models expressing human FUS have been instrumental in dissecting the mechanisms of this toxicity. nih.gov

Arginine methylation plays a direct role in this process. The nuclear import of FUS is mediated by the transportin protein, which binds to a sequence in FUS that includes an arginine-glycine-rich (RGG) domain. nih.gov Methylation of this RGG domain by PRMTs has been shown to weaken the FUS-transportin interaction, thereby impairing nuclear import and promoting cytoplasmic accumulation. Research using Drosophila models has provided in vivo evidence for this mechanism. Expressing human FUS variants in the fly eye allowed researchers to observe neurodegenerative phenotypes that correlated with the degree of FUS nuclear localization. nih.gov Crucially, the knockdown of specific Drosophila PRMTs was used to functionally test their role, with results showing that altering FUS methylation status directly aggravated its toxic phenotype in the fly. nih.gov This work highlights how Drosophila models are used to functionally connect the enzymatic activity of arginine methyltransferases to the molecular pathology of FUS-related diseases.

Data Tables

Table 1: Inhibitory Activity of MS049 (dihydrochloride)

| Target Enzyme | Biochemical IC50 | Cellular Target | Cellular IC50 | Source(s) |

|---|---|---|---|---|

| PRMT4 (CARM1) | 34 nM | Med12-Rme2a | 1.4 ± 0.1 μM | medchemexpress.com, medchemexpress.com |

Table 2: Compounds and Proteins Mentioned

| Name | Type |

|---|---|

| MS049 (dihydrochloride) | Chemical Compound |

| MS049N | Chemical Compound |

| PRMT1 | Protein (Enzyme) |

| PRMT3 | Protein (Enzyme) |

| PRMT4 (CARM1) | Protein (Enzyme) |

| PRMT6 | Protein (Enzyme) |

| Med12 | Protein (Subunit) |

| FUS (Fused in Sarcoma) | Protein |

| Cabeza (Caz) | Protein (Drosophila) |

| Dart1 | Protein (Drosophila) |

| Transportin | Protein |

| p300/CBP | Protein (Coactivator) |

| RNA polymerase II | Protein (Enzyme) |

Ms049 Dihydrochloride in Disease Research and Therapeutic Hypothesis Generation

Exploration of PRMT4 and PRMT6 as Therapeutic Targets

Protein arginine methyltransferases (PRMTs) are a family of enzymes that play a crucial role in regulating numerous cellular processes through the methylation of arginine residues on histone and non-histone proteins. nih.gov Dysregulation of PRMT activity has been implicated in a variety of human diseases, making them attractive therapeutic targets. nih.gov

PRMT4, also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), and PRMT6 are both type I PRMTs that catalyze the formation of asymmetric dimethylarginine. nih.gov Overexpression of PRMT4 has been linked to several cancers, including acute myeloid leukemia (AML), breast, prostate, lung, and colorectal cancers. nih.gov Similarly, PRMT6 is overexpressed in melanoma, bladder, lung, and prostate cancers. nih.gov

The overlapping and distinct functions of PRMT4 and PRMT6 present a compelling case for their simultaneous inhibition. For instance, both enzymes have been shown to dimethylate H3R42 in vitro and in vivo and act synergistically in stimulating estrogen receptor alpha (ERα)-dependent transcription. nih.gov Therefore, a dual inhibitor like MS049 offers a potential therapeutic strategy to target pathways co-regulated by both enzymes. nih.gov The development of potent and selective small-molecule inhibitors like MS049 is invaluable for probing the biological functions of these enzymes and for testing therapeutic hypotheses related to their inhibition. nih.gov

Applications in Preclinical Disease Models (excluding human clinical trials)

MS049 has been utilized in various preclinical models to investigate its therapeutic potential across different diseases.

Investigation in Schistosoma mansoni for Anthelmintic Activity

Currently, there are no publicly available preclinical studies specifically investigating the anthelmintic activity of MS049 (dihydrochloride) against Schistosoma mansoni. Research into novel anthelmintics is ongoing, with a focus on identifying new drug targets and compounds. nih.govwormvacs.orgnih.govplos.orgnih.govresearchgate.netbiorxiv.org

Role in Cancer Research and Oncogenic Pathways

MS049 has demonstrated significant potential in cancer research by targeting oncogenic pathways regulated by PRMT4 and PRMT6. Knockout studies in breast cancer cell lines have revealed that PRMT4 plays a role in regulating cancer cell migration and metastasis. researchgate.net

In preclinical studies, the inhibition of CARM1 by MS049 has been shown to decrease the migration and invasion abilities of breast cancer cells. nih.gov This effect is linked to the increased ubiquitination and degradation of lysine-specific demethylase 1 (LSD1), a protein also implicated in cancer progression. nih.gov Furthermore, MS049 was found to modulate hormone receptor responses at the single-cell and allele level, suggesting a mechanism to influence hormone-dependent cancers. nih.gov

The compound's activity is not limited to breast cancer. The overexpression of PRMT4 and PRMT6 in a variety of other cancers suggests that MS049 could have broader applications in oncology. nih.gov

Studies in Inflammatory and Immune Cell Modulation

While specific studies on the direct role of MS049 in modulating inflammatory and immune cells are limited, the known functions of its targets, PRMT4 and PRMT6, suggest a potential role in these processes. PRMTs are known to be involved in the regulation of the immune response. Further research is needed to specifically elucidate the effects of MS049 on inflammatory pathways and immune cell function in preclinical models of inflammatory and autoimmune diseases.

Generation of Therapeutic Hypotheses Based on PRMT Inhibition

The dual inhibition of PRMT4 and PRMT6 by MS049 has led to the generation of several therapeutic hypotheses. The synergistic role of these two enzymes in ERα-dependent transcription suggests that MS049 could be a valuable therapeutic agent in estrogen receptor-positive breast cancers. nih.gov By simultaneously blocking both PRMT4 and PRMT6, MS049 may offer a more effective approach than targeting a single enzyme. nih.gov

Furthermore, the involvement of PRMT4 and PRMT6 in a multitude of cellular processes, including DNA repair and RNA processing, opens up the possibility of using MS049 in combination with other therapies. nih.gov For instance, inhibiting these PRMTs could sensitize cancer cells to DNA-damaging agents or other targeted therapies. The development of well-characterized chemical probes like MS049 and its inactive control, MS049N, is crucial for rigorously testing these therapeutic hypotheses in preclinical settings. nih.govnih.gov

Comparative Analysis with Other PRMT Inhibitors and Chemical Probes

MS049 is a potent and selective dual inhibitor of PRMT4 and PRMT6, with IC50 values of 34 nM and 43 nM, respectively. caymanchem.com Its selectivity profile distinguishes it from other PRMT inhibitors.

| Inhibitor | Target(s) | IC50 Values | Key Features |

|---|

| MS049 | PRMT4, PRMT6 | PRMT4: 34 nM PRMT6: 43 nM | Potent and selective dual inhibitor. Less active against PRMT1, PRMT3, and PRMT8. No inhibition of type II or type III PRMTs. caymanchem.com | | SGC707 | PRMT3 | 31 nM (IC50), 53 nM (Kd) | Potent, selective, and non-competitive allosteric inhibitor of PRMT3. medchemexpress.com | | EPZ015666 | PRMT5 | 22 nM | Orally available and selective inhibitor of PRMT5. nih.gov | | MS023 | Type I PRMTs | PRMT1: 30 nM PRMT3: 119 nM PRMT4: 83 nM PRMT6: 4 nM PRMT8: 5 nM | Potent pan-inhibitor of type I PRMTs. nih.gov |

Advanced Research Methodologies and Future Perspectives

Integration with Chemical Biology Approaches

Chemical biology utilizes small molecules like MS049 to probe and manipulate biological systems. The well-characterized nature of MS049, including the availability of a negative control (MS049N), makes it an invaluable tool for dissecting the specific functions of PRMT4 and PRMT6 in health and disease nih.gov.

MS049 is a key component of chemogenomic and epigenetic toolboxes, which are curated collections of chemical probes targeting different epigenetic regulatory enzymes nih.govbiorxiv.org. These sets allow for systematic investigation of the roles of various protein methyltransferases in cellular processes. For instance, MS049 has been used alongside other specific inhibitors in T-cell differentiation assays to parse the effects of inhibiting individual or multiple enzymes biorxiv.org. In these studies, while a broader-spectrum type I PRMT inhibitor, MS023, strongly promoted Treg cell differentiation, the more selective MS049 had little to no effect, suggesting the phenotype was likely driven by the inhibition of PRMT1 rather than PRMT4 or PRMT6 biorxiv.org. This highlights the power of using a matrix of selective probes like MS049 to assign specific biological functions to individual enzymes.

| Probe | Target(s) | Function in T-Cell Differentiation Screen biorxiv.org |

| MS049 | PRMT4, PRMT6 | Little to no effect on Treg differentiation |

| MS023 | PRMT1, 3, 4, 6, 8 | Strong promotion of Treg cell differentiation |

| SGC707 | PRMT3 | Little to no effect on Treg differentiation |

| UNC0642 | G9a/GLP | Strongly affected Treg cell differentiation |

The characterization of chemical probes relies on a suite of biophysical techniques to quantify their interaction with target proteins. These methods provide critical data on binding affinity, kinetics, and thermodynamics.

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event nih.govmalvernpanalytical.com. This allows for the determination of not only the binding affinity (KD) and stoichiometry (n) but also the key thermodynamic parameters of the interaction, including enthalpy (ΔH) and entropy (ΔS) nih.govwikipedia.org. This provides a complete thermodynamic profile of the inhibitor-enzyme interaction.

Differential Scanning Fluorimetry (DSF) : Also known as a thermal shift assay, DSF monitors the thermal stability of a protein by measuring changes in fluorescence as it unfolds with increasing temperature nih.govharvard.eduunchainedlabs.com. The binding of a ligand like MS049 typically stabilizes its target protein, resulting in an increase in the melting temperature (Tm). This "thermal shift" can be used to confirm target engagement and rank compounds by binding affinity nih.govresearchgate.net.

These techniques are fundamental in the development and validation of potent and selective inhibitors such as MS049, confirming direct interaction with PRMT4 and PRMT6 and ensuring the observed biological effects are due to on-target activity.

Potential for Developing Next-Generation Epigenetic Modulators

The discovery of MS049 serves as a foundation for the development of next-generation epigenetic modulators. The structure-activity relationship (SAR) studies that led to MS049 from a fragment-like inhibitor demonstrated how specific chemical modifications could dramatically improve potency and selectivity nih.gov. This scaffold provides a validated starting point for designing new molecules with enhanced properties, such as:

Improved Selectivity : Further modifications could yield inhibitors that are selective for PRMT4 over PRMT6, or vice versa, allowing for even finer dissection of their individual biological roles.

Enhanced Cell Permeability and Pharmacokinetic Properties : Optimizing the chemical structure could lead to compounds more suitable for advanced preclinical and clinical studies.

Novel Mechanisms of Action : The MS049 scaffold could be adapted to create degraders (e.g., PROTACs) that induce the destruction of PRMT4/6 rather than just inhibiting their enzymatic activity, offering a different and potentially more durable therapeutic approach.

The development of such targeted therapies is a key focus in the effort to create more selective and less toxic treatments for diseases linked to epigenetic dysregulation johnshopkins.edu.

Contribution to the Chemical Biology Toolbox for Epigenetics

MS049 is a significant addition to the chemical biology toolbox for studying epigenetics nih.govbiorxiv.org. Well-characterized inhibitors are essential for validating epigenetic enzymes as therapeutic targets and for exploring their function in cellular and organismal contexts nih.gov. The key contributions of MS049 to this toolbox include:

A Selective Dual Inhibitor : It provides a reliable means to acutely inhibit the activity of both PRMT4 and PRMT6, which have overlapping substrate specificities nih.gov.

A Matched Negative Control : The availability of MS049N, a structurally similar but biochemically inactive compound, is crucial for rigorous experimental design nih.gov. It allows researchers to distinguish on-target effects from potential off-target or compound-specific artifacts, a critical aspect of chemical probe validation.

Enabling Functional Studies : As part of a larger collection of epigenetic probes, MS049 helps researchers to systematically probe the epigenetic landscape and understand how different modifications contribute to gene expression and cell fate nih.govbiorxiv.org.

| Compound | Description | Utility |

| MS049 | Potent and selective dual inhibitor of PRMT4 and PRMT6 nih.gov | A chemical tool for interrogating the biological functions of PRMT4 and PRMT6 nih.gov. |

| MS049N | Inactive negative control for MS049 nih.gov | Used to differentiate on-target effects from off-target or nonspecific effects in cellular assays nih.gov. |

Emerging Research Avenues in Protein Arginine Methylation

The availability of selective chemical probes like MS049 is driving new research into the roles of protein arginine methylation, a post-translational modification that impacts numerous cellular processes nih.gov. Arginine methylation can affect protein-protein interactions and protein-nucleic acid interactions, thereby regulating processes like DNA repair, RNA processing, and signal transduction nih.govusherbrooke.ca.

By using MS049 to inhibit PRMT4 and PRMT6, researchers can now explore:

The specific contributions of these two enzymes to the regulation of gene transcription and RNA splicing.

Their roles in the DNA damage response, a process where other PRMTs are known to be involved usherbrooke.cah1.co.

Their involvement in the pathology of various diseases, including cancer, where the dysregulation of PRMTs has been implicated ebi.ac.uk.

These studies, enabled by potent tools like MS049, are crucial for expanding our understanding of the complex signaling networks governed by arginine methylation.

Academic Contributions to Drug Discovery Research

The development of MS049 is a prime example of the significant contributions made by academic and public-private partnerships to drug discovery. MS049 was developed through a collaboration involving academic institutions and the Structural Genomics Consortium (SGC), an organization dedicated to creating open-access chemical probes for epigenetic targets nih.govsigmaaldrich.com.

This model of drug discovery is increasingly important for several reasons:

De-risking Novel Targets : Academic and nonprofit groups can focus on developing high-quality tools for novel or understudied targets that may be considered too risky for initial investment by the pharmaceutical industry researchgate.net.

Open-Access Tools : By making probes like MS049 and its negative control freely available, these consortia accelerate research globally, allowing many different labs to explore the biology of the target researchgate.nettocris.com.

Fostering Foundational Knowledge : This approach generates fundamental biological insights that are crucial for the eventual development of new therapies nih.govnih.gov.

The creation of MS049 underscores the vital role of academic research in providing the foundational tools and knowledge that fuel the broader drug discovery and development pipeline beilstein-journals.orgdrexel.edu.

Q & A

Q. What are the primary biochemical targets of MS049 (dihydrochloride), and how are their inhibitory activities quantified?

MS049 is a dual inhibitor of protein arginine methyltransferases PRMT4 (IC50 = 34 nM) and PRMT6 (IC50 = 43 nM), with selectivity over other PRMTs (e.g., >300-fold selectivity against PRMT1/3) . Inhibition is quantified via biochemical assays measuring methyltransferase activity using substrates like histone H3 (for PRMT6) or Med12 (for PRMT4) in HEK293 cells. Dose-dependent reductions in methylation markers (e.g., H3R2me2a) validate cellular efficacy .

Q. What experimental protocols are recommended for preparing and storing MS049 solutions?

MS049 is soluble in DMSO (56 mg/mL), ethanol (50 mg/mL), and water (56 mg/mL) . Stock solutions should be prepared in anhydrous DMSO, aliquoted to avoid freeze-thaw cycles, and stored at -20°C. Long-term storage (>6 months) in solution is discouraged due to potential degradation; fresh preparations are advised for reproducibility .

Q. How can researchers validate the selectivity of MS049 across PRMT family members?

Methodology includes:

- Biochemical assays : Test MS049 against recombinant PRMTs (e.g., PRMT1–8) using methyltransferase activity assays with appropriate substrates (e.g., histone peptides).

- Cellular assays : Monitor off-target effects via Western blotting for non-target methylation marks (e.g., H4R3me2s for PRMT5) .

- Negative controls : Use MS049N, an inactive analog, to distinguish target-specific effects .

Q. What cellular models are appropriate for studying MS049's activity?

HEK293 cells are widely used to assess PRMT4/6 inhibition via markers like H3R2me2a (PRMT6) and Med12me2a (PRMT4). Dose-response studies (e.g., 0–10 μM) should include controls (e.g., catalytically inactive PRMT mutants) to confirm on-target effects .

Advanced Research Questions

Q. How should researchers address unexpected reductions in non-target methylation marks (e.g., H4R3me2a) observed with MS049 treatment?

Unexpected effects may arise from indirect regulatory crosstalk or off-target activity. Recommended steps:

Q. What strategies are effective for optimizing experimental design in studies involving MS049's dual inhibition of PRMT4/6?

- Time-course assays : Determine the temporal dynamics of methylation mark depletion (e.g., H3R2me2a) to establish optimal treatment duration.

- Combination studies : Pair MS049 with PRMT1/3 inhibitors to dissect functional redundancy among PRMTs.

- Genetic validation : Use siRNA knockdown of PRMT4/6 to compare phenotypic outcomes with pharmacological inhibition .

Q. How can contradictions in cellular versus biochemical assay data be resolved?

Discrepancies may stem from cell permeability, compensatory mechanisms, or post-translational modifications. Approaches include:

Q. What methodological controls are critical for ensuring reproducibility in MS049 studies?

Q. How can researchers leverage MS049 to study PRMT4/6's role in non-histone protein methylation?

Q. What are the limitations of current MS049 research, and how might they be addressed in future studies?

Limitations include:

- Lack of in vivo data : Develop animal models (e.g., xenografts) to assess pharmacokinetics and toxicity.

- Uncharacterized off-targets : Employ chemoproteomics to identify non-PRMT interactions.

- Cell type variability : Test MS049 in diverse models (e.g., cancer vs. primary cells) to evaluate context-dependent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.